2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic indole-acetamide derivative characterized by a unique structural framework. The compound features an indole core substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a tetrahydrofuran-2-ylmethyl substituent. The azepane (7-membered saturated nitrogen ring) and tetrahydrofuran (oxygen-containing 5-membered ring) groups confer distinct stereoelectronic properties, influencing solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-21(25-11-5-1-2-6-12-25)16-26-15-19(18-9-3-4-10-20(18)26)22(28)23(29)24-14-17-8-7-13-30-17/h3-4,9-10,15,17H,1-2,5-8,11-14,16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVHBSBDYSSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: Starting from a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Azepane Ring: The azepane ring is incorporated via nucleophilic substitution or ring-closing reactions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is added through etherification or other suitable coupling reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its properties and reactivity.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: The compound may find applications in the production of pharmaceuticals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole core may bind to certain receptors or enzymes, modulating their activity. The azepane ring and tetrahydrofuran moiety could enhance the compound’s binding affinity and specificity, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and structurally related indole-acetamide derivatives:
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 475.545 g/mol. The structure features an indole ring, an azepan moiety, and a tetrahydrofuran group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O5 |
| Molecular Weight | 475.545 g/mol |
| LogP | 4.4932 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.894 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes or signal transduction.
- Receptor Modulation: It could interact with specific receptors, altering their activity and influencing cellular responses.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, research on related indole derivatives has shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study involving indole-based compounds demonstrated that they could induce apoptosis in cancer cell lines such as HeLa and BxPC-3. The mechanism was linked to the modulation of apoptotic pathways and the induction of cytoplasmic vacuolization, which is a precursor to apoptosis .
Antimicrobial Activity
Compounds containing indole structures are also known for their antimicrobial properties. Research has shown that similar indole derivatives can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
